![molecular formula C27H30N6O3 B1208312 3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Mosquito Larvicidal Activity
Research has shown that derivatives of quinoline, which include compounds structurally related to 3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one, have significant antimicrobial and antifungal properties. Such compounds have been tested against various bacterial and fungal strains, showing good activity compared to standard antibiotics. Additionally, these compounds demonstrated larvicidal activity against mosquito larvae, suggesting potential utility in pest control (Rajanarendar et al., 2010).
Synthesis and Biological Evaluation for Anticancer and Antifungal Uses
Another application involves the synthesis of tetrazolylmethyl quinolines, closely related to the chemical , for their anticancer and antifungal properties. These compounds were synthesized and screened for primary cytotoxicity against various human tumor cell lines. Some showed significant growth inhibition in melanoma and breast cancer cell lines. Additionally, in vitro antifungal assays against specific fungi revealed moderate activities, highlighting their potential as therapeutic agents in cancer and fungal infections (Shaikh et al., 2017).
Photodiode Applications and Optical Characterizations
Quinoline derivatives have also been investigated for their potential in photodiode applications. A study focusing on the optical characterizations of pyrimidine fused quinolone carboxylate moiety, a structure resembling the compound , demonstrated unique optical behavior. This suggests potential use in designing and manufacturing organic photodiodes based on such nanostructured films (Elkanzi et al., 2020).
Antimicrobial and Anti-Inflammatory Activity
Quinolone derivatives have shown promising antimicrobial and anti-inflammatory activities. Studies on novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which share a similar chemical structure, revealed significant antimicrobial activity and potent anti-inflammatory and analgesic activities comparable to standard drugs (Rajanarendar et al., 2012).
Anticancer Activities
Derivatives of quinoline have been synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines, including breast, leukemia, colon, and central nervous system cancers. Some compounds showed good cytotoxicity with low IC50 values, indicating their potential as effective agents in cancer therapy (Reis et al., 2011).
Eigenschaften
Produktname |
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one |
|---|---|
Molekularformel |
C27H30N6O3 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyltetrazol-5-yl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H30N6O3/c1-2-18-7-9-23-20(11-18)13-21(27(34)28-23)15-32(14-19-8-10-24-25(12-19)36-17-35-24)16-26-29-30-31-33(26)22-5-3-4-6-22/h7-13,22H,2-6,14-17H2,1H3,(H,28,34) |
InChI-Schlüssel |
QHZVBMXEUDRGPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC4=C(C=C3)OCO4)CC5=NN=NN5C6CCCC6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



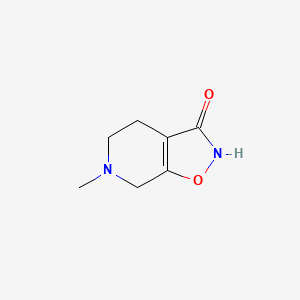
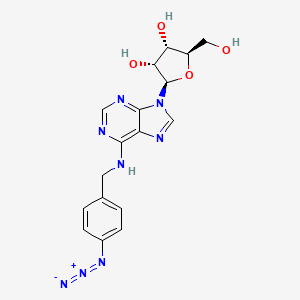
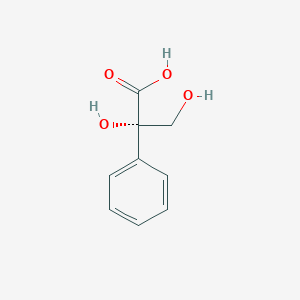

![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)
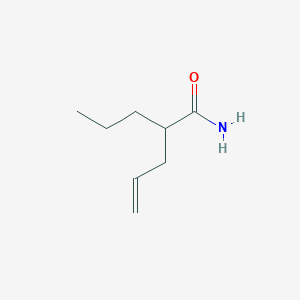
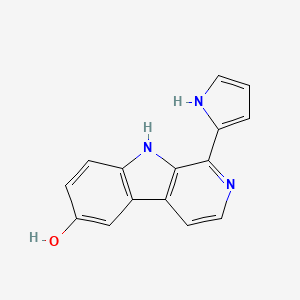
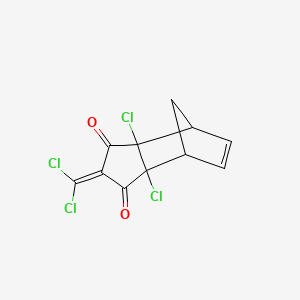
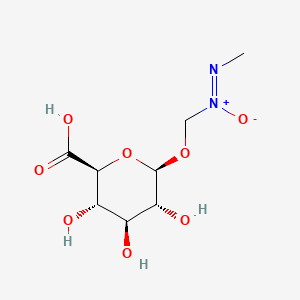
![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
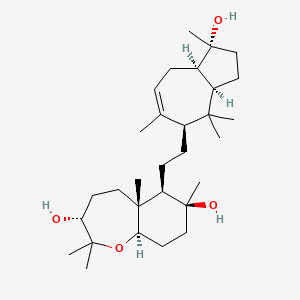
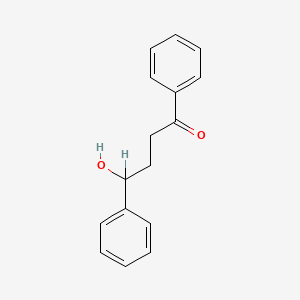
![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)